5-Methyltetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyltetrahydrofuran-3-ol is an organic compound with the molecular formula C5H10O2 It is a furan derivative, characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyltetrahydrofuran-3-ol can be synthesized through several methods. One common approach involves the hydrogenation of 5-methylfuran-3-carboxylic acid. This reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 5-methylfuran. This process is optimized for large-scale production, ensuring high yields and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst choice, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
5-Methyltetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyltetrahydrofuran-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 5-methyltetrahydrofuran using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: 5-Methyltetrahydrofuran-3-one.
Reduction: 5-Methyltetrahydrofuran.
Substitution: Various substituted furan derivatives depending on the nucleophile used
Scientific Research Applications
5-Methyltetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of 5-Methyltetrahydrofuran-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain cellular processes through its functional groups .
Comparison with Similar Compounds
Similar Compounds
5-Isobutyl-5-methyltetrahydro-3-furanol: Similar in structure but with an isobutyl group instead of a methyl group.
5-Methyltetrahydro-2-furanol: Differing in the position of the hydroxyl group.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
5-methyloxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4-2-5(6)3-7-4/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTOUTVBGBEWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952304 |
Source
|
Record name | 2,5-Anhydro-1,3-dideoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29848-43-9 |
Source
|
Record name | 3-Furanol, tetrahydro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Anhydro-1,3-dideoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.